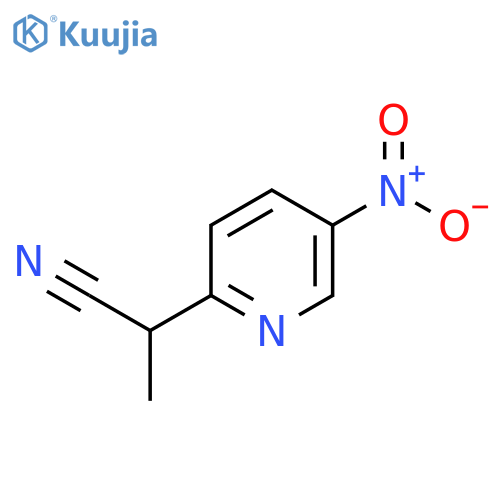Cas no 2228434-48-6 (2-(5-nitropyridin-2-yl)propanenitrile)
2-(5-ニトロピリジン-2-イル)プロパンニトリルは、有機合成中間体として重要な化合物です。5-ニトロピリジン骨格とプロパンニトリル基を有し、医薬品や農薬の合成において有用な前駆体となります。特に、ニトロ基の求電子性とニトリル基の反応性を活かした多段階反応に適しており、複雑な分子構築が可能です。高い純度と安定性を備え、実験室規模から工業的生産まで幅広く利用されています。また、結晶性が良好なため精製が容易で、再現性の高い反応条件が得られる点も特徴です。

2228434-48-6 structure
商品名:2-(5-nitropyridin-2-yl)propanenitrile
2-(5-nitropyridin-2-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(5-nitropyridin-2-yl)propanenitrile
- 2228434-48-6
- EN300-1732556
-
- インチ: 1S/C8H7N3O2/c1-6(4-9)8-3-2-7(5-10-8)11(12)13/h2-3,5-6H,1H3
- InChIKey: OBUFWULZSJPHRQ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CN=C(C=C1)C(C#N)C)=O
計算された属性
- せいみつぶんしりょう: 177.053826475g/mol
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(5-nitropyridin-2-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732556-5.0g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 5g |
$3355.0 | 2023-06-04 | ||
| Enamine | EN300-1732556-0.1g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-0.25g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-1g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-5g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 5g |
$3355.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-0.05g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 0.05g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-2.5g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-10g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 10g |
$4974.0 | 2023-09-20 | ||
| Enamine | EN300-1732556-1.0g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 1g |
$1157.0 | 2023-06-04 | ||
| Enamine | EN300-1732556-0.5g |
2-(5-nitropyridin-2-yl)propanenitrile |
2228434-48-6 | 0.5g |
$1111.0 | 2023-09-20 |
2-(5-nitropyridin-2-yl)propanenitrile 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
2228434-48-6 (2-(5-nitropyridin-2-yl)propanenitrile) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
